molecular formula C11H19BN2O3 B6162520 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1911653-28-5

3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B6162520
CAS No.: 1911653-28-5
M. Wt: 238.1
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Description

3-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative with a methoxy group at position 3, a methyl group at position 1, and a pinacol boronate ester at position 4. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in drug discovery and materials science . Its structural features—particularly the electron-donating methoxy group—influence its reactivity, solubility, and stability, making it valuable in medicinal chemistry for kinase inhibitor development .

Properties

CAS No.

1911653-28-5

Molecular Formula

C11H19BN2O3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

Preparation Methods

Molecular Characteristics

The compound features a pyrazole core substituted at the 1-position with a methyl group, a methoxy group at the 3-position, and a pinacol boronate ester at the 4-position. Its molecular formula is C₁₁H₁₉BN₂O₃ (MW 238.09), with a boronate group enabling cross-coupling reactivity. The SMILES notation (CC1(C)C(C)(C)OB(C2=CN(C)N=C2OC)O1) highlights the spatial arrangement critical for its electronic properties.

Synthetic Relevance

Direct Alkylation and Boronate Ester Formation

Microwave-Assisted Alkylation

A scalable method involves alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 1-chloro-2-methoxyethane under microwave irradiation:

Procedure :

  • Reagents :

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (100 mg, 0.52 mmol)

    • 1-Chloro-2-methoxyethane (0.056 mL, 0.62 mmol)

    • Cesium carbonate (252 mg, 0.73 mmol)

    • Solvent: DMF (1 mL)

  • Conditions : Microwave reactor at 160°C for 30 minutes.

  • Workup : Silica gel chromatography (hexanes/ethyl acetate gradient).

  • Yield : 130 mg (100%).

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where cesium carbonate deprotonates the pyrazole nitrogen, enabling attack on the chloroethane derivative. Microwave heating accelerates kinetics, minimizing side reactions.

Palladium-Catalyzed Miyaura Borylation

Micellar Catalysis in Aqueous Media

Adapting methodologies from aryl bromide borylation, this approach employs surfactant-enhanced conditions to achieve room-temperature reactivity:

General Protocol :

  • Catalyst : Pd(P(t-Bu)₃)₂ (0.015 mmol)

  • Boronate Source : B₂pin₂ (0.55 mmol)

  • Base : KOAc (1.5 mmol)

  • Solvent : 2% TPGS-750-M/water (2 mL total)

  • Substrate : Bromopyrazole precursor (0.5 mmol)

  • Conditions : Stirred under argon for 3–6 hours.

Optimization Data :

SurfactantTemperature (°C)Yield (%)
TPGS-750-M2592
Cremophore EL2585
None (Control)25<10

Advantages :

  • Green Chemistry : Water replaces traditional organic solvents.

  • Efficiency : Near-quantitative conversion with 95% purity post-chromatography.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodYield (%)ScalabilityKey Limitation
Microwave Alkylation100HighRequires specialized equipment
Miyaura Borylation92ModerateSensitivity to water quality

Reaction Kinetics

  • Microwave Method : First-order kinetics with k = 0.12 min⁻¹ at 160°C.

  • Micellar Borylation : Zero-order dependence on boronate concentration due to micellar encapsulation.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.83 (d, J = 18.4 Hz, 1H), 4.37 (t, J = 5.2 Hz, 2H), 3.38–3.31 (m, 2H), 2.98 (s, 3H), 1.34 (s, 6H).

  • HPLC : Retention time = 1.0 min (LCMS Method M).

Purity Specifications

Commercial batches (e.g., GlpBio) report ≥95% purity via reverse-phase HPLC, with residual solvents <0.1% (GC/MS).

Industrial and Research Applications

Cross-Coupling Intermediates

The compound enables synthesis of biaryl pyrazoles through Suzuki-Miyaura reactions. For example, coupling with 4-bromoanisole yields 4'-methoxy-2-methyl-1,1'-biphenyl derivatives.

Formulation Considerations

  • Stock Solutions : 10 mM in DMSO, stable at -20°C for 1 month.

  • In Vivo Compatibility : Formulated with PEG300 and Tween 80 for preclinical studies .

Chemical Reactions Analysis

Protodeboronation

Mechanism : The boronic ester undergoes hydrolysis to form a boronic acid, followed by loss of the pinacol boronate group, regenerating the pyrazole ring. This reaction is catalyzed by protic acids or bases.
Conditions :

  • Reagents : Water, alcohols (e.g., methanol), or protic acids (e.g., HCl).

  • Temperature : Room temperature to reflux.
    Products : Functionalized pyrazoles (e.g., 3-methoxy-1-methyl-1H-pyrazole).
    Applications : Generates bioactive pyrazoles for pharmaceutical research.

Suzuki-Miyaura Cross-Coupling

Mechanism : The boronic ester reacts with aryl halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Conditions :

  • Catalyst : Pd(PPh₃)₄.

  • Solvent : THF, DMF, or dioxane.

  • Base : K₂CO₃ or Et₃N.

  • Temperature : 80–100°C for 12–24 hours.
    Products : Biaryl or heteroaryl compounds (e.g., aryl-pyrazole derivatives).
    Applications : Synthesis of complex molecules for drug discovery .

Oxidation Reactions

Mechanism : The boronic ester is oxidized to a boronic acid, which can further react with nucleophiles.
Conditions :

  • Reagents : H₂O₂, NaBO₃, or other oxidizing agents.

  • Solvent : Aqueous THF or MeOH.
    Products : Boronic acids (e.g., 4-boronic acid derivative of pyrazole).
    Applications : Intermediate in subsequent cross-coupling reactions.

Reduction Reactions

Mechanism : The boronic ester is reduced to form an alcohol or amine, depending on the reducing agent.
Conditions :

  • Reagents : LiAlH₄ (for alcohols) or NaBH₄ (for amines).

  • Solvent : THF or Et₂O.
    Products : Alcohols or amines (e.g., 4-hydroxymethyl-pyrazole).
    Applications : Functionalization for medicinal chemistry studies.

Substitution Reactions

Mechanism : The boronic ester group undergoes nucleophilic substitution, replacing boron with other functional groups.
Conditions :

  • Reagents : Grignard reagents or organometallic nucleophiles.

  • Solvent : THF or Et₂O.

  • Temperature : -78°C to room temperature.
    Products : Alkylated or arylated pyrazoles (e.g., 4-aryl-pyrazole).
    Applications : Diversification of heterocyclic frameworks for biological screening.

Comparison of Key Reactions

Reaction Type Reagents Conditions Products Applications
Protodeboronation H₂O, HCl, MeOHRT–refluxFunctionalized pyrazolesPharmaceutical intermediates
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃80–100°C, 12–24 hoursBiaryl/heteroaryl compoundsDrug discovery
Oxidation H₂O₂, NaBO₃Aqueous THF/MeOHBoronic acidsCross-coupling precursors
Reduction LiAlH₄, NaBH₄THF, Et₂OAlcohols/aminesFunctionalized derivatives
Substitution Grignard reagents-78°C–RTAlkylated/arylated pyrazolesBiological screening

Mechanistic Insights

The reactivity of the boronic ester group stems from its ability to undergo transmetallation with palladium catalysts in cross-coupling reactions. The pyrazole ring’s electron-withdrawing substituents (methoxy, methyl) enhance the boron center’s electrophilicity, facilitating nucleophilic attack or oxidative cleavage.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit potential anticancer activity. The incorporation of boron-containing moieties is known to enhance the efficacy of certain chemotherapeutic agents. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects
There is ongoing research into the neuroprotective effects of pyrazole derivatives. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Synthesis of Functional Materials
3-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be utilized as a building block in the synthesis of advanced materials. Its boron-containing structure allows for the formation of polymers and composites with enhanced thermal and mechanical properties. This is particularly relevant in the development of lightweight materials for aerospace and automotive applications .

Sensors and Catalysts
The compound's unique chemical properties make it suitable for use in sensors and catalytic systems. Its ability to form stable complexes with metal ions can be exploited in the design of sensors for detecting environmental pollutants or biomolecules. Additionally, its role as a catalyst in organic reactions can lead to more efficient synthetic pathways in chemical manufacturing .

Agricultural Research

Pesticide Development
Research into new agrochemicals has highlighted the potential of pyrazole derivatives as effective pesticides. The incorporation of boron into these compounds may enhance their bioactivity against pests while reducing toxicity to non-target organisms. Studies are ongoing to evaluate their effectiveness in controlling agricultural pests and their environmental impact .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Boron CompoundsMedicinal ChemistryDemonstrated apoptosis induction in cancer cell lines through enhanced drug delivery systems using boron moieties .
Neuroprotective Effects of Pyrazole DerivativesNeuroscienceShowed significant reduction in oxidative stress markers in neuronal cultures treated with pyrazole derivatives .
Development of Boron-Based PolymersMaterials ScienceReported improved mechanical properties and thermal stability compared to traditional polymers .
Efficacy of Pyrazole PesticidesAgricultural ChemistryFound promising results against common agricultural pests with reduced environmental toxicity profiles .

Mechanism of Action

The mechanism of action for 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in Suzuki-Miyaura reactions involves the formation of a palladium complex, which facilitates the coupling of the boronate ester with an aryl halide to form a new carbon-carbon bond.

Comparison with Similar Compounds

The following compounds share the pyrazole core with a pinacol boronate ester but differ in substituents, leading to variations in physicochemical properties and applications.

Key Observations:
  • Steric Hindrance : Bulky substituents (e.g., phenyl in ’s compound) reduce reaction rates in Pd-catalyzed couplings due to steric hindrance .
  • Synthetic Routes : Most derivatives are synthesized via alkylation followed by Suzuki-Miyaura coupling, but substituent choice dictates reagent compatibility (e.g., trifluoromethyl groups require inert conditions) .

Table 2: Comparative Properties

Compound Name Molecular Weight Melting Point (°C) Purity Solubility (Common Solvents) Biological Relevance
Target Compound 250.11 62–65 (predicted) >95% DMSO, THF, MeCN Kinase inhibitor intermediate
1-Methyl-4-(dioxaborolan-2-yl)-1H-pyrazole 208.07 62–65 97% DCM, EtOAc CHK1 inhibitor precursor
3,5-Dimethyl-1-phenyl-4-(dioxaborolan-2-yl)-1H-pyrazole 283.15 N/A >95% Toluene, DMF BET bromodomain inhibitor
1-[3-(Dioxaborolan-2-yl)phenyl]-1H-pyrazole 260.11 N/A 97% MeCN, THF ERK/CHK1 inhibitor component
Key Observations:
  • Solubility: The target’s methoxy group improves polar solvent compatibility (e.g., DMSO) compared to non-polar derivatives like 1-methyl-4-boronate pyrazole .
  • Stability : Pinacol boronate esters are hydrolytically sensitive, but electron-withdrawing groups (e.g., CF₃ in ’s compound) may accelerate degradation .
  • Biological Activity : Methoxy and methyl groups in the target compound enhance binding to kinase ATP pockets, as seen in analogues used for CHK1 and BET inhibition .

Biological Activity

3-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a pyrazole ring and a dioxaborolane moiety. The purpose of this article is to explore the biological activity of this compound based on available research findings.

  • Molecular Formula : C11H19BN2O3
  • Molecular Weight : 238.09 g/mol
  • CAS Number : 1911653-28-5
  • Boiling Point : Approximately 353.9 °C .

The biological activity of 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is largely attributed to its ability to interact with various biological targets through its boron atom. Boron compounds are known to influence enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects in experimental models. It appears to modulate inflammatory cytokines and reduce the expression of COX-2 and iNOS in macrophages .

Study on Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their cytotoxicity against various cancer cell lines. Among these derivatives, 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibited IC50 values in the low micromolar range against MCF-7 cells. The study concluded that structural modifications could enhance its anticancer activity significantly .

Anti-inflammatory Mechanism Investigation

Another research paper focused on the anti-inflammatory properties of boron-containing compounds. The study found that treatment with 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole led to a significant reduction in TNF-alpha levels in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Data Tables

Property Value
Molecular FormulaC11H19BN2O3
Molecular Weight238.09 g/mol
CAS Number1911653-28-5
Boiling PointApprox. 353.9 °C
Anticancer IC50 (MCF-7)Low micromolar range
Anti-inflammatory Effect (TNF-alpha)Significant reduction

Q & A

Q. What is the role of 3-methoxy-1-methyl-4-(boronate)-1H-pyrazole in Suzuki-Miyaura cross-coupling reactions, and how is it synthesized?

The compound serves as a boronate nucleophile in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. A typical synthesis involves alkylation of a pyrazole precursor followed by Suzuki coupling. For example, intermediate 7 (derived from alkylation) is reacted with the boronate ester under degassed conditions using PdCl₂(PPh₃)₂ as a catalyst, 1 M Na₂CO₃(aq)/THF, and heating at 100°C to achieve yields up to 77% . The boronate’s stability and reactivity are critical for efficient coupling .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR : ¹H and ¹³C NMR are used to verify substitution patterns. For instance, δ 1.34 ppm (singlet, 12H) confirms the tetramethyl dioxaborolane group, while aromatic protons appear at δ 7.35–7.50 ppm .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. Asymmetric units and dihedral angles between aromatic rings (e.g., 35.52–62.90°) help confirm stereoelectronic properties .

Q. What purification techniques are optimal for isolating this boronate-containing pyrazole?

Column chromatography (silica gel, hexane/ethyl acetate) effectively removes unreacted starting materials. Recrystallization from ethanol or DMF/EtOH mixtures (1:1) enhances purity .

Advanced Research Questions

Q. How do variations in catalyst systems affect the efficiency of Suzuki couplings with this compound?

Catalyst choice impacts yield and regioselectivity. PdCl₂(PPh₃)₂ is standard, but Pd₂(dba)₃ with X-Phos ligand improves coupling for sterically hindered substrates (e.g., aryl bromides), achieving >90% conversion in dioxane with triethylamine . Microwave-assisted conditions can reduce reaction times .

Q. What computational methods predict the biological activity of derivatives synthesized from this compound?

  • Molecular docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Docking scores correlate with antifungal potential .
  • SAR studies : Modifying the pyrazole’s methoxy or methyl groups alters hydrophobicity and H-bonding, affecting interactions with enzymes like BET bromodomains .

Q. How does the electronic nature of substituents influence the stability and reactivity of the boronate group?

Electron-donating groups (e.g., methoxy) stabilize the boronate via resonance, enhancing oxidative stability. Conversely, electron-withdrawing groups (e.g., CF₃) increase electrophilicity, accelerating transmetallation in cross-couplings. Stability under inert atmospheres (N₂/Ar) is critical for moisture-sensitive derivatives .

Q. What strategies resolve contradictions in crystallographic data for pyrazole-boronate complexes?

  • Twinned data refinement : SHELXL handles twinning by integrating HKLF5 format data.
  • Hydrogen bonding analysis : Weak C–H⋯O interactions (2.5–3.0 Å) resolve packing ambiguities .
  • High-resolution synchrotron data : Resolves disorder in boronate ester conformers .

Methodological Considerations Table

Aspect Key Parameters References
Suzuki Coupling PdCl₂(PPh₃)₂ (1 mol%), Na₂CO₃, THF/H₂O, 100°C, 12–24 h
Crystallography SHELXL refinement, Mo Kα radiation (λ = 0.71073 Å), R-factor < 0.05
Molecular Docking AutoDock Vina, Lamarckian GA, grid box centered on active site (PDB: 3LD6)
Purification Silica gel chromatography (hexane/EtOAc 3:1), recrystallization (EtOH)

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